Heptyl 2-chlorobenzoate
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Overview
Description
Heptyl 2-chlorobenzoate is an organic compound with the molecular formula C14H19ClO2 It is an ester derived from 2-chlorobenzoic acid and heptanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with heptanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Heptyl 2-chlorobenzoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-chlorobenzoic acid and heptanol.
Reduction: 2-chlorobenzyl alcohol and heptanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of heptyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways:
Ester Hydrolysis: The ester bond in this compound can be hydrolyzed by esterases, leading to the release of 2-chlorobenzoic acid and heptanol.
Substitution Reactions: The chlorine atom in the 2-chlorobenzoate moiety can be replaced by nucleophiles, resulting in the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Heptyl 2-chlorobenzoate can be compared with other similar compounds to highlight its uniqueness:
2-Chlorobenzoic Acid: This compound is the parent acid of this compound and shares similar reactivity but lacks the ester functionality.
Heptyl Benzoate: This ester lacks the chlorine atom in the benzoate moiety, resulting in different chemical and biological properties.
2-Chlorobenzyl Alcohol: This compound is a reduction product of this compound and has different reactivity due to the presence of the alcohol group.
Properties
CAS No. |
10276-86-5 |
---|---|
Molecular Formula |
C14H19ClO2 |
Molecular Weight |
254.75 g/mol |
IUPAC Name |
heptyl 2-chlorobenzoate |
InChI |
InChI=1S/C14H19ClO2/c1-2-3-4-5-8-11-17-14(16)12-9-6-7-10-13(12)15/h6-7,9-10H,2-5,8,11H2,1H3 |
InChI Key |
AZDUVJGZVLGFLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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